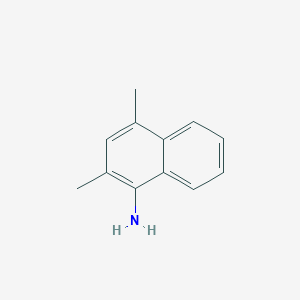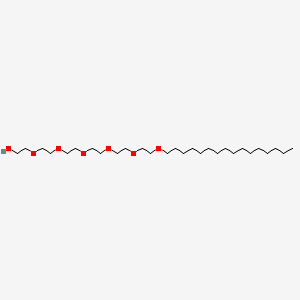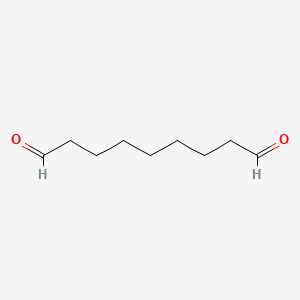
Nonanedial
描述
Nonanedial, also known as 1,9-nonanedial, is an organic compound with the molecular formula C9H16O2. It is a dialdehyde, meaning it contains two aldehyde functional groups (-CHO) at each end of a nine-carbon chain. This compound is a colorless liquid with a pungent odor and is sparingly soluble in water but readily soluble in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
Nonanedial can be synthesized through various methods. One common method involves the hydroformylation of 7-octen-1-al with a mixture of hydrogen and carbon monoxide in the presence of a rhodium complex catalyst. The reaction is typically carried out in an aqueous sulfolane or 1,4-butanediol solution . Another method involves the oxidation of oleic acid, which can be obtained from natural glycerides, with ozone. The resulting azelaic acid is then converted to an azelaic acid ester and partially reduced with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation process due to its efficiency and scalability. The reaction mixture is extracted with a primary alcohol or a mixture of a primary alcohol and a saturated aliphatic hydrocarbon to isolate this compound. The extraction residue containing the catalyst components is then recycled back to the hydroformylation step .
化学反应分析
Types of Reactions
Nonanedial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form 1,9-nonanediol.
Condensation: This compound can react with phenols in the presence of hydrogen chloride to form cyclic oligomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 1,9-Nonanediol.
Condensation: Cyclic oligomers, including calixarene-dimer-type and calixarene-trimer-type cyclic oligomers.
科学研究应用
Nonanedial has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers and aromatic chemicals.
Biology: Acts as a protein- or enzyme-immobilizing agent.
Medicine: Utilized in the production of pharmaceuticals.
Industry: Employed as a disinfectant and in the production of polyimines and azelaic acid.
作用机制
Nonanedial exerts its effects primarily through its aldehyde functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their immobilization. The molecular targets include amino groups on lysine residues and thiol groups on cysteine residues. The pathways involved often include the formation of Schiff bases and Michael addition reactions.
相似化合物的比较
Nonanedial can be compared with other dialdehydes such as:
Glutaraldehyde: A five-carbon dialdehyde used as a disinfectant and fixative.
Malonaldehyde: A three-carbon dialdehyde known for its role in lipid peroxidation.
Hexanedial: A six-carbon dialdehyde used in organic synthesis.
This compound is unique due to its longer carbon chain, which provides different reactivity and solubility properties compared to shorter-chain dialdehydes. Its ability to form cyclic oligomers with phenols also sets it apart from other dialdehydes .
属性
IUPAC Name |
nonanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKWEBKVMWZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
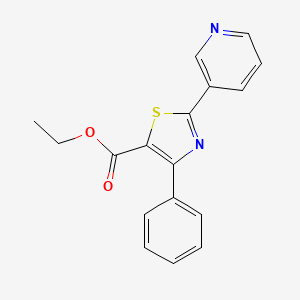
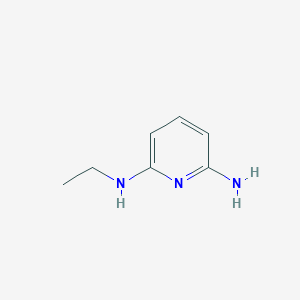
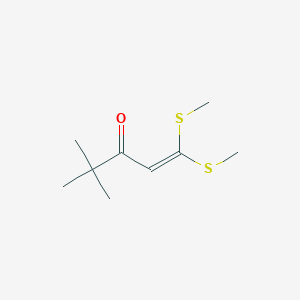
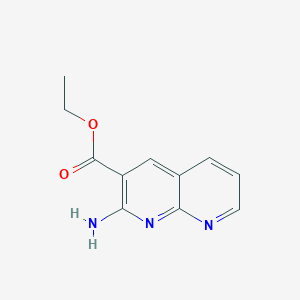
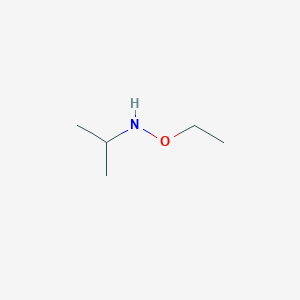
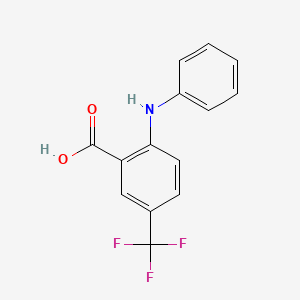
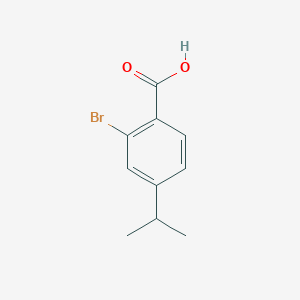
![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
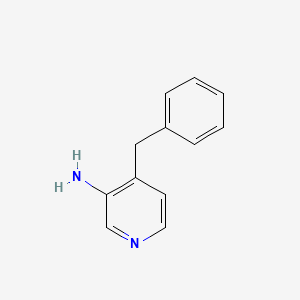
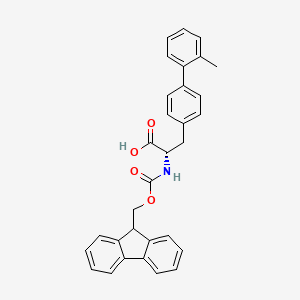
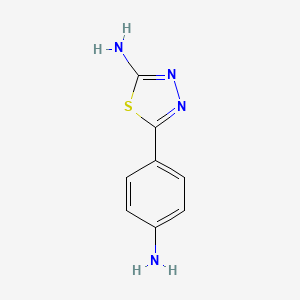
![N,4-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B3269776.png)
